N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two thiazole rings, each substituted with various functional groups, including a fluorophenyl group, a methyl group, and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, to facilitate the formation of the thiazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of reagents and solvents, as well as the control of reaction temperature and time, are critical factors in achieving efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis, which are relevant to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and a fluorophenyl group, but differs in the substitution pattern and the presence of a chloro group.
4-Methoxy-3-{2-[N′-(1-pyridin-3-yl-ethylidene)-hydrazino]-thiazol-4-yl}-phenol: This compound features a thiazole ring and a methoxy group, and is studied for its biological activities.
Uniqueness
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of two thiazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H16FN3OS2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H16FN3OS2/c1-12-18(28-20(23-12)15-6-4-3-5-7-15)19(26)25-21-24-17(13(2)27-21)14-8-10-16(22)11-9-14/h3-11H,1-2H3,(H,24,25,26) |
InChI Key |
RTSIMDGNECLYCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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